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Compound of Interest

Compound Name: 4-Bromoisoquinolin-1(2H)-one

Cat. No.: B1267394

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Bromoisoquinolin-1(2H)-one (CAS No. 3951-95-9). This document is intended
for researchers, scientists, and professionals in the field of drug development and chemical
synthesis, offering a centralized resource for its structural characterization. The guide details
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for 4-Bromoisoquinolin-1(2H)-one is CoHsBrNO, with a molecular
weight of 224.05 g/mol . Its structure is characterized by an isoquinolinone core with a bromine
atom at the C4 position. The following tables summarize the key spectroscopic data obtained
for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, DMSO-ds)[1]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1267394?utm_src=pdf-interest
https://www.benchchem.com/product/b1267394?utm_src=pdf-body
https://www.benchchem.com/product/b1267394?utm_src=pdf-body
https://www.leyan.com/3951-95-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
11.57 br. s NH
8.24 dd 8.0,0.8 H-5
7.88-7.83 m H-7
7.79-7.75 m H-8
7.61 ddd 8.0,71,1.1 H-6
7.55 S H-3
13C NMR

At the time of this publication, specific experimental 13C NMR data for 4-Bromoisoquinolin-

1(2H)-one was not available in the searched literature. However, based on spectral data of

closely related analogs, the anticipated chemical shifts are provided below for reference.

Chemical Shift () ppm (Predicted) Assignment

~160 C=0

~140 C-8a

~133 C-7

~128 C-5

~127 C-4a

~126 C-6

~125 C-3

~118 C-8

~100 C-4
Infrared (IR) Spectroscopy
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Detailed experimental IR data for 4-Bromoisoquinolin-1(2H)-one is not readily available in the
public domain. However, characteristic absorption bands can be predicted based on its
functional groups.

Wavenumber (cm—?)

(Predicted) Intensity Assignment
3200-3000 Medium, Broad N-H Stretch
3100-3000 Medium Aromatic C-H Stretch
1680-1650 Strong C=0 Stretch (Amide)
1600-1450 Medium-Strong Aromatic C=C Stretch
~1300 Medium C-N Stretch
~800-600 Strong C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry data was obtained using Electrospray lonization (ESI).

mlz lon

223.9 [M+H]*

The observed [M+H]* peak is consistent with the molecular weight of 4-Bromoisoquinolin-
1(2H)-one (224.05 g/mol ). The characteristic isotopic pattern for a bromine-containing
compound is expected.

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data
presented above.

Synthesis of 4-Bromoisoquinolin-1(2H)-one
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A general procedure for the synthesis involves the bromination of isoquinolin-1(2H)-one. In a
typical reaction, isoquinolin-1(2H)-one is dissolved in a suitable solvent, such as
dichloromethane, and treated with a brominating agent like N-bromosuccinimide (NBS) or
pyridinium hydrobromide perbromide at room temperature.[1] The reaction progress is
monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction
mixture is worked up, and the crude product is purified, typically by chromatography, to yield 4-
Bromoisoquinolin-1(2H)-one.

NMR Spectroscopy

1H NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz. The
sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent,
such as dimethyl sulfoxide-de (DMSO-ds). Chemical shifts are reported in parts per million
(ppm) relative to an internal standard, tetramethylsilane (TMS). Data processing involves
Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid
samples like 4-Bromoisoquinolin-1(2H)-one, the potassium bromide (KBr) pellet method is
commonly employed. A small amount of the finely ground compound is mixed with dry KBr
powder and pressed into a thin, transparent pellet. The spectrum is then recorded, and the
absorption bands are reported in wavenumbers (cm~1).

Mass Spectrometry

Mass spectra are acquired on a mass spectrometer equipped with an Electrospray lonization
(ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile,
and introduced into the ion source. The analysis is performed in positive ion mode to observe
the protonated molecule [M+H]*.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized compound like 4-Bromoisoquinolin-1(2H)-one.
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Synthesis & Purification

Synthesis of 4-Bromoisoquinolin-1(2H)-one
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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